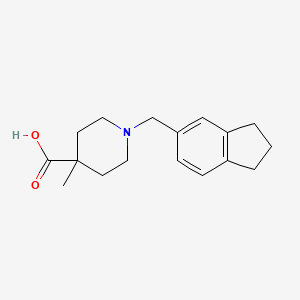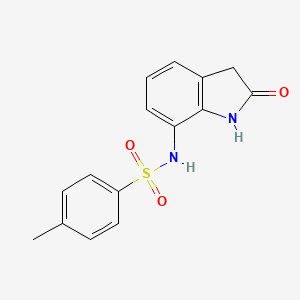![molecular formula C14H22N2O2 B7578549 N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide, also known as ADX-71149, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as mGluR2 positive allosteric modulators (PAMs), which have been shown to have promising effects in the treatment of various neurological disorders.
作用機序
N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2), which is involved in the regulation of glutamate neurotransmission. By binding to a specific site on the receptor, this compound enhances the activity of mGluR2, resulting in increased inhibitory neurotransmission and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, in the prefrontal cortex and hippocampus, which are brain regions involved in cognitive function and memory. This compound has also been shown to improve synaptic plasticity, which is essential for learning and memory.
実験室実験の利点と制限
One of the major advantages of N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide is its high selectivity for mGluR2, which reduces the risk of off-target effects. It has also been shown to have good oral bioavailability and a favorable pharmacokinetic profile. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential.
将来の方向性
There are several potential future directions for the development of N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide and other mGluR2 PAMs. One area of interest is the potential use of these compounds in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more selective and potent mGluR2 PAMs with longer half-lives and improved pharmacokinetic profiles. Finally, the use of this compound in combination with other drugs, such as antipsychotics and antidepressants, may have synergistic effects and improve treatment outcomes for patients with neurological disorders.
合成法
The synthesis of N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide involves a multi-step process that starts with the reaction of tricyclo[3.3.1.1[3,7]]dec-1-amine with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid to yield the final product.
科学的研究の応用
N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, anxiety, and depression. It has been shown to have a positive effect on cognitive function, memory, and learning in preclinical studies.
特性
IUPAC Name |
N-(5-acetamido-2-adamantyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-8(17)15-13-11-3-10-4-12(13)7-14(5-10,6-11)16-9(2)18/h10-13H,3-7H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQABEBZUIRAXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2CC3CC1CC(C3)(C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)



![2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)


![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)